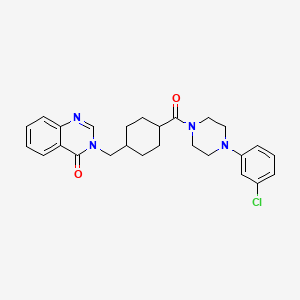
3-((4-(4-(3-chlorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(4-(3-chlorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(4-(3-chlorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the piperazine and cyclohexyl groups. Common reagents and conditions include:
Starting Materials: Quinazolinone derivatives, 3-chlorophenyl piperazine, cyclohexyl methyl groups.
Reagents: Catalysts, solvents, and protective groups.
Conditions: Controlled temperature, pressure, and pH.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions may occur, modifying the piperazine or quinazolinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives and analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: May be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Receptors: Interaction with specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Other compounds with the quinazolinone core.
Piperazine Derivatives: Compounds containing the piperazine ring.
Cyclohexyl Derivatives: Molecules with cyclohexyl groups.
Uniqueness
The unique combination of the quinazolinone, piperazine, and cyclohexyl groups in 3-((4-(4-(3-chlorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one may confer specific biological activities and properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C26H29ClN4O2 |
|---|---|
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]cyclohexyl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C26H29ClN4O2/c27-21-4-3-5-22(16-21)29-12-14-30(15-13-29)25(32)20-10-8-19(9-11-20)17-31-18-28-24-7-2-1-6-23(24)26(31)33/h1-7,16,18-20H,8-15,17H2 |
Clave InChI |
YLOMWRCQPLJGGS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B11157232.png)
![3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157240.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol](/img/structure/B11157253.png)
![2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11157261.png)
![1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-L-proline](/img/structure/B11157262.png)
![3-hexyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11157280.png)
![(4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11157284.png)
![4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11157299.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B11157302.png)
![ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11157308.png)
![(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11157319.png)
![5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11157320.png)
![[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B11157323.png)
![4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157324.png)
